Sulfuric acid--N-pentylpentan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–N-pentylpentan-1-amine (1/1) is a chemical compound that combines sulfuric acid with N-pentylpentan-1-amine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-pentylpentan-1-amine (1/1) typically involves the reaction of sulfuric acid with N-pentylpentan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+C5H11NH2→C5H11NH3+HSO4−
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-pentylpentan-1-amine (1/1) involves the use of large-scale reactors where sulfuric acid and N-pentylpentan-1-amine are mixed in the appropriate stoichiometric ratio. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield. The product is then purified through various separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–N-pentylpentan-1-amine (1/1) can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with lower oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Sulfuric acid–N-pentylpentan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which sulfuric acid–N-pentylpentan-1-amine (1/1) exerts its effects involves the interaction of the amine group with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Sulfuric acid–N-butylbutan-1-amine (1/1)
- Sulfuric acid–N-hexylhexan-1-amine (1/1)
- Sulfuric acid–N-propylpropan-1-amine (1/1)
Uniqueness
Sulfuric acid–N-pentylpentan-1-amine (1/1) is unique due to its specific chain length and the resulting chemical properties. The pentyl group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for a variety of applications that require specific solubility and reactivity characteristics.
Properties
CAS No. |
5137-23-5 |
---|---|
Molecular Formula |
C10H25NO4S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-pentylpentan-1-amine;sulfuric acid |
InChI |
InChI=1S/C10H23N.H2O4S/c1-3-5-7-9-11-10-8-6-4-2;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
UYOZJBDIXIOJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.